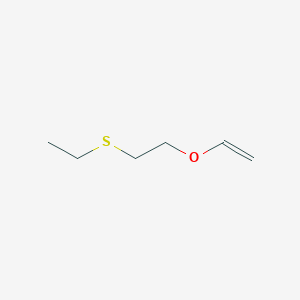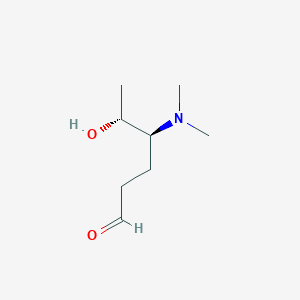
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane, also known as ADMA or 1,1,1,3,3,3-hexamethyldisilazane, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the silazane family and has been extensively studied for its unique properties and applications in various fields of science.
Mécanisme D'action
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane acts as a surface modifier and can be used to alter the properties of various materials. It has a unique ability to form a self-assembled monolayer on the surface of materials, which can improve their wettability, adhesion, and corrosion resistance. 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane can also be used as a precursor for the deposition of silicon-containing thin films.
Biochemical and Physiological Effects
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. However, its effects on biological systems are not well understood, and further research is needed to determine its potential impact on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane in laboratory experiments is its ability to modify the surface properties of materials without significantly altering their bulk properties. This makes it an attractive option for researchers who want to study the effects of surface modifications on various materials.
However, 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has some limitations in laboratory experiments. For example, it can be difficult to control the thickness of the self-assembled monolayer formed on the surface of materials. In addition, the deposition of silicon-containing thin films using 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane can be challenging, and alternative precursors may be needed for certain applications.
Orientations Futures
There are many potential future directions for research on 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the biological effects of 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane and its potential use as a drug delivery agent.
Furthermore, 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has the potential to be used in the development of new materials for various applications, including electronics, energy, and biomedical engineering. Research in these areas could lead to the development of new technologies and materials that could have a significant impact on society.
Conclusion
In conclusion, 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane is a unique compound that has been extensively studied for its properties and applications in various fields of science. Its ability to modify the surface properties of materials makes it an attractive option for researchers, and there are many potential future directions for research on this compound. However, further research is needed to fully understand its potential impact on biological systems and its potential use in various applications.
Méthodes De Synthèse
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane can be synthesized through the reaction of hexamethyldisilazane with ammonia, followed by methylation with dimethyl sulfate. This synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has been used in various scientific research applications, including surface modification of materials, chemical vapor deposition, and as a reagent in organic synthesis. In addition, 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has been used as a protective agent for biological samples during electron microscopy.
Propriétés
Numéro CAS |
18441-77-5 |
|---|---|
Nom du produit |
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane |
Formule moléculaire |
C8H20N2OSi |
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
2-(2-methoxy-2,4-dimethylazasilolidin-1-yl)ethanamine |
InChI |
InChI=1S/C8H20N2OSi/c1-8-6-10(5-4-9)12(3,7-8)11-2/h8H,4-7,9H2,1-3H3 |
Clé InChI |
LQYCLWLZOFYFOY-UHFFFAOYSA-N |
SMILES |
CC1CN([Si](C1)(C)OC)CCN |
SMILES canonique |
CC1CN([Si](C1)(C)OC)CCN |
Autres numéros CAS |
18441-77-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)








